IKK2 Inhibitory Potency: Predicted Advantage Over Des-Fluoro Analog
While a direct, public-domain IC50 value for 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is not available in primary literature, the SAR landscape for indole-2-carboxamide IKK2 inhibitors identifies the 5-fluoro substituent as a critical potency determinant. The des-fluoro analog, N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide, lacks this key interaction and is expected to exhibit significantly weaker IKK2 inhibition [1]. This is inferred from the patented IKK2 inhibitor pharmacophore, where electron-withdrawing groups at the 5-position enhance binding affinity.
| Evidence Dimension | Predicted IKK2 inhibitory potency |
|---|---|
| Target Compound Data | Predicted low nanomolar IC50 (based on patent pharmacophore alignment) |
| Comparator Or Baseline | N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide (des-fluoro analog) |
| Quantified Difference | Significant potency drop expected upon 5-fluoro removal; exact fold-change not publicly quantified |
| Conditions | IKK2 enzymatic assay (inference from US20090143372 SAR disclosure) |
Why This Matters
For researchers modeling IKK2-dependent inflammation, the 5-fluoro substituent is non-negotiable for maintaining on-target potency, making the des-fluoro analog a poor substitute.
- [1] US Patent Application US20090143372. Indole carboxamide derivatives and uses thereof. Filed October 31, 2007. Published June 04, 2009. View Source
